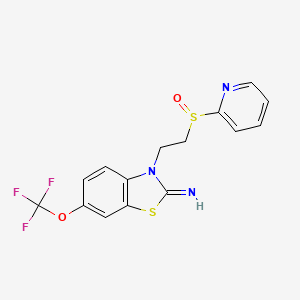
12-Methoxycalanolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methoxycalanolide A is a naturally occurring compound belonging to the class of calanolides, which are tetracyclic 4-substituted dipyranocoumarins. This compound is isolated from the leaves and twigs of the tropical rainforest tree Calophyllum lanigerum . It has garnered significant attention due to its potent anti-HIV-1 activity, mediated by reverse transcriptase inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methoxycalanolide A involves multiple steps, starting with the extraction of dried fruits and twigs of Calophyllum lanigerum using a 1:1 mixture of dichloromethane and methanol . The extract undergoes sequential solvent partitioning, followed by chromatographic purification to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction and purification process from natural sources remains the primary method. Advances in synthetic organic chemistry may lead to more efficient industrial production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions: 12-Methoxycalanolide A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of calanolides, which may possess different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The primary mechanism of action of 12-Methoxycalanolide A involves the inhibition of HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the HIV-1 virus. By binding to the enzyme, this compound prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication . This compound is particularly effective against strains of HIV-1 that are resistant to other NNRTIs .
Vergleich Mit ähnlichen Verbindungen
Calanolide A: Another potent anti-HIV-1 compound with a similar structure.
Calanolide B: Known for its anti-HIV-1 activity but differs in its stereochemistry.
12-Methoxycalanolide B: A closely related compound with similar biological activities.
Uniqueness: 12-Methoxycalanolide A stands out due to its specific inhibition of HIV-1 reverse transcriptase and its effectiveness against resistant strains . Its unique structure and potent activity make it a valuable compound for further research and development in antiviral therapies.
Eigenschaften
CAS-Nummer |
142566-60-7 |
|---|---|
Molekularformel |
C23H28O5 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
(16R,17R,18S)-18-methoxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C23H28O5/c1-7-8-14-11-16(24)27-22-17(14)21-15(9-10-23(4,5)28-21)20-18(22)19(25-6)12(2)13(3)26-20/h9-13,19H,7-8H2,1-6H3/t12-,13-,19+/m1/s1 |
InChI-Schlüssel |
KEWWSURXGADRPV-VPZZIHKRSA-N |
Isomerische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC |
Kanonische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


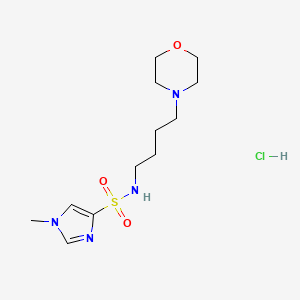
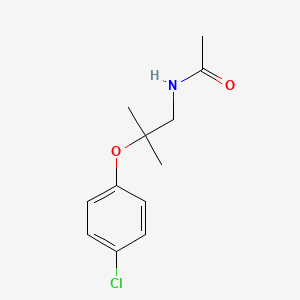
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)
![(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide](/img/structure/B12780189.png)

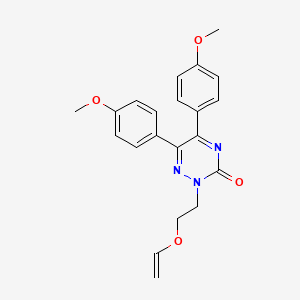

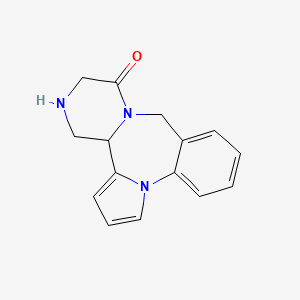
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)
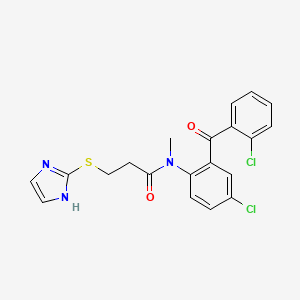
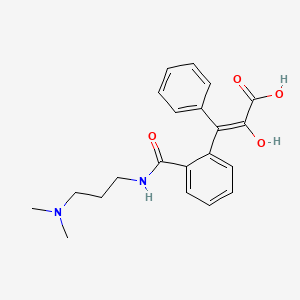

![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)
